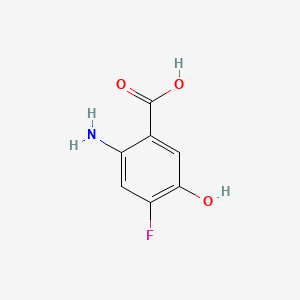

2-Amino-4-fluoro-5-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMAMBNXGFEOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734297 | |

| Record name | 2-Amino-4-fluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250931-52-2 | |

| Record name | 2-Amino-4-fluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design

Classical and Established Synthetic Pathways

The classical approach to synthesizing highly substituted benzene (B151609) rings often involves a multi-step process where functional groups are introduced sequentially. The order of these introductions is paramount to ensure the correct regiochemistry of the final product, as existing substituents on the ring direct the position of incoming groups.

Multi-Step Synthesis via Directed Functionalization Reactions

A plausible synthetic route for 2-amino-4-fluoro-5-hydroxybenzoic acid likely begins with a simpler, commercially available substituted benzoic acid. A key intermediate, 4-fluoro-5-hydroxy-2-nitrobenzoic acid, is commercially available, which strongly suggests a synthetic pathway involving nitration followed by reduction.

A potential multi-step synthesis could be conceptualized as follows:

Starting Material Selection : A suitable starting material would be a fluorinated and hydroxylated benzoic acid derivative.

Nitration : Introduction of a nitro group, which can later be reduced to the desired amino group. The directing effects of the existing fluoro and hydroxyl groups are crucial in this step.

Reduction : Conversion of the nitro group to an amino group, typically through catalytic hydrogenation or using reducing agents.

This retrosynthetic analysis points towards a forward synthesis that strategically places the functional groups in the correct positions.

Regioselective Introduction of Amino, Fluoro, and Hydroxyl Groups

The primary challenge in the synthesis of this compound is achieving the desired 2,4,5-substitution pattern. The regioselectivity of electrophilic aromatic substitution reactions is governed by the electronic properties of the substituents already present on the aromatic ring.

Fluorine (at C4) : Halogens are ortho-, para-directing deactivators.

Hydroxyl (at C5) : The hydroxyl group is a strongly activating ortho-, para-director.

Carboxylic Acid : This group is a meta-directing deactivator.

Given these directing effects, a likely synthetic strategy would involve the nitration of a precursor such as 4-fluoro-3-hydroxybenzoic acid. The powerful ortho-, para-directing effect of the hydroxyl group would direct the incoming nitro group to the ortho position (C2), leading to the formation of 4-fluoro-5-hydroxy-2-nitrobenzoic acid. Subsequent reduction of the nitro group would then yield the final product.

For instance, a method for producing 2-amino-4-fluorobenzoic acid involves the nitration of a 4-fluorohalogenobenzoic acid to introduce a nitro group at the 2-position, followed by catalytic reduction google.com. This establishes a precedent for the regioselective nitration ortho to a carboxylic acid in a fluorinated system google.com.

Optimization of Reaction Conditions for Yield and Selectivity

For each step in the proposed synthesis, optimization of reaction conditions is crucial to maximize yield and selectivity.

Table 1: Potential Reaction Conditions for the Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | Introduction of the nitro group at the C2 position. |

For the nitration step, controlling the temperature and the concentration of the nitrating agent is essential to prevent over-nitration and side product formation. In the reduction step, various catalytic systems can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for reducing nitro groups to amines under mild conditions.

Sustainable and Green Chemistry Approaches

While specific green chemistry applications for the synthesis of this compound are not documented, general principles can be applied to the proposed synthetic route to enhance its environmental friendliness.

Development of Eco-Friendly Catalytic Systems

In the reduction of the nitro group, there is an opportunity to employ more sustainable catalytic systems. While palladium on carbon is effective, research into using more abundant and less toxic metal catalysts, such as iron or nickel, is an active area in green chemistry. For similar reductions, Raney nickel has been utilized as a catalyst google.com. The development of recyclable catalysts would also contribute to a greener process by minimizing waste.

Solvent-Free and Microwave-Assisted Synthetic Protocols

To reduce the environmental impact of solvents, exploring solvent-free reaction conditions is a key aspect of green chemistry. For some multi-component reactions, mechanochemical approaches, such as grinding reactants together in the absence of a solvent, have proven effective.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. This method can be particularly beneficial for the nitration and reduction steps, potentially leading to higher yields and cleaner reactions by minimizing thermal decomposition and side product formation. Although not specifically reported for this compound, microwave-assisted protocols have been successfully applied to a wide range of organic transformations.

Atom-Economical Transformations and Waste Reduction Strategies

In the pursuit of sustainable chemical manufacturing, atom economy and green chemistry principles are paramount. mdpi.comrepec.org Traditional multi-step syntheses of complex molecules like aminobenzoic acid derivatives often involve hazardous reagents and generate significant waste. mdpi.com However, modern approaches are shifting towards more environmentally benign alternatives. researchgate.net

One key strategy is the adoption of biosynthetic pathways, which utilize microorganisms or enzymes to produce target molecules from simple, renewable carbon sources like glucose. mdpi.com These biological systems operate under mild conditions and can offer high selectivity, drastically reducing the need for protecting groups and minimizing waste streams. researchgate.net For instance, pathways starting from chorismate, a key intermediate in the shikimate pathway, are employed in nature for the synthesis of various aminobenzoic acids. mdpi.comnih.gov Modifying these pathways through metabolic engineering could offer a future green route to fluorinated and hydroxylated analogs.

| Strategy | Description | Advantages |

| Biosynthesis | Utilization of engineered microorganisms or enzymes to synthesize the target compound from renewable feedstocks. | Environmentally friendly, sustainable, high selectivity, mild reaction conditions. mdpi.comresearchgate.net |

| Catalytic Hydrogenation | Use of catalysts like Pd/C for reduction steps, replacing stoichiometric metal reductants. | Cleaner reactions, reduced metal waste, high yields. researchgate.net |

| Phase Transfer Catalysis | Employing catalysts to facilitate reactions between reactants in different phases, improving reaction rates and yields. | Can enhance the efficiency of oxidation reactions with non-toxic oxidants like KMnO4. researchgate.net |

Precursor Chemistry and Analogous Compound Preparation

The rational design of a synthetic route to this compound relies heavily on the efficient preparation of key precursors and an understanding of the chemistry of analogous compounds.

The synthesis of the target molecule likely proceeds through intermediates that are themselves substituted benzoic acids. The strategic introduction of halogen and hydroxyl groups onto the benzene ring is a fundamental aspect of this process. Various methods exist for the preparation of these crucial precursors.

For instance, 4-fluoro-2-hydroxybenzoic acid can be synthesized from 2,4-difluorobenzoic acid by nucleophilic substitution with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com Similarly, 2-fluoro-5-hydroxybenzoic acid can be prepared from 5-bromo-2-fluorobenzoic acid via an Ullmann transformation or by hydrolysis of its methyl ester. chemicalbook.com The synthesis of 2-bromo-4,5-dialkoxybenzoic acids can be achieved by the bromination of 3,4-dialkoxybenzoic acid in concentrated hydrochloric acid, providing a route to precursors with the desired substitution pattern. google.com

A key intermediate could be a molecule like 2-bromo-4-fluoro-5-hydroxybenzaldehyde, which can be synthesized from 4-fluoro-3-methoxybenzaldehyde. chemicalbook.com This aldehyde could then undergo oxidation to the carboxylic acid and subsequent amination. The table below summarizes the synthesis of some relevant precursors.

| Precursor | Starting Material(s) | Key Reagents/Conditions | Reference |

| 4-Fluoro-2-hydroxybenzoic acid | 2,4-Difluorobenzoic acid | NaOH, DMSO, 130 °C | chemicalbook.com |

| 2-Fluoro-5-hydroxybenzoic acid | Methyl 2-fluoro-5-hydroxybenzoate | LiOH·H₂O, THF/H₂O | chemicalbook.com |

| 2-Bromo-4-fluoro-5-hydroxybenzaldehyde | 4-Fluoro-3-methoxybenzaldehyde derivative | HBr, Acetic acid, 130 °C | chemicalbook.com |

| 2-Bromo-4,5-dimethoxybenzoic acid | 3,4-Dimethoxybenzoic acid | Bromine, conc. HCl | google.com |

Derivatization of the core 2-aminobenzoic acid structure is essential for various applications, including the development of pharmaceuticals and biological probes. The amino and carboxylic acid functional groups present in these molecules are amenable to a wide range of chemical transformations. nih.gov

Common derivatization techniques include:

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This is a common strategy to modify the biological activity of the parent molecule. nih.gov

Esterification: The carboxylic acid group can be converted to an ester by reaction with an alcohol under acidic conditions. This can alter the solubility and pharmacokinetic properties of the compound. nih.gov

Sulfonamide Formation: Primary and secondary amines react with sulfonyl chlorides, such as benzenesulfonyl chloride (Hinsberg's test), to form sulfonamides. This reaction can be used for both characterization and modification. byjus.com

Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines (Schiff bases), which can serve as intermediates for further synthetic transformations or possess biological activity themselves. nih.gov

Derivatization for Analysis: For analytical purposes, such as HPLC, amino acids are often derivatized to enhance their detection. Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) react with the amino group to produce highly chromophoric derivatives. nih.gov The AccQ•Tag method is another common pre-column derivatization technique used for amino acid analysis. waters.com

These techniques allow for the systematic modification of the this compound scaffold to explore structure-activity relationships and develop new compounds with tailored properties.

The synthesis and study of positional isomers are crucial for understanding how the arrangement of functional groups on the aromatic ring influences the molecule's chemical reactivity and biological activity. Several isomers of fluorinated aminobenzoic acids have been synthesized.

For example, 2-amino-5-fluorobenzoic acid can be prepared from 4-fluoroaniline (B128567) through a multi-step process involving condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidative cleavage. google.comresearchgate.net The synthesis of 2-amino-3-fluorobenzoic acid has also been described, highlighting procedures that improve upon previous methods. orgsyn.org Furthermore, 4-fluoroanthranilic acid (2-amino-4-fluorobenzoic acid) can be synthesized from methyl 3-chloro-4-fluoro-benzoate via nitration, reduction, and hydrolysis. google.com

Comprehensive Spectroscopic and Structural Characterization

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular structure and bonding of 2-Amino-4-fluoro-5-hydroxybenzoic acid by probing its fundamental vibrational modes. The complementary nature of FT-IR and Raman spectroscopy allows for a comprehensive assignment of the vibrational frequencies associated with the various functional groups present in the molecule.

Detailed Assignment of Vibrational Modes and Functional Group Frequencies

The vibrational spectrum of this compound is complex, arising from the collective vibrations of its constituent atoms. The primary functional groups contributing to the spectrum are the carboxylic acid (-COOH), the amino group (-NH₂), the hydroxyl group (-OH), the carbon-fluorine bond (C-F), and the benzene (B151609) ring. The expected vibrational modes are assigned based on characteristic group frequencies observed in similar aromatic compounds. nih.govjocpr.com

Interactive Data Table: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3500-3300 | N-H stretching | Amino (-NH₂) | Medium-Strong | Weak |

| 3400-3200 | O-H stretching | Hydroxyl (-OH) | Broad, Strong | Weak |

| 3300-2500 | O-H stretching | Carboxylic acid (-COOH) | Very Broad, Strong | Weak |

| 1700-1650 | C=O stretching | Carboxylic acid (-COOH) | Strong | Medium |

| 1620-1580 | N-H bending | Amino (-NH₂) | Medium | Weak |

| 1600-1450 | C=C stretching | Aromatic Ring | Medium-Strong | Strong |

| 1440-1395 | O-H bending | Carboxylic acid (-COOH) | Medium | Weak |

| 1300-1200 | C-O stretching | Carboxylic acid, Phenol (B47542) | Strong | Medium |

| 1250-1150 | C-N stretching | Amino (-NH₂) | Medium | Medium |

| 1100-1000 | C-F stretching | Fluoroaromatic | Strong | Weak |

| 900-675 | C-H out-of-plane bending | Aromatic Ring | Strong | Weak |

O-H and N-H Stretching Vibrations: The high-frequency region of the IR spectrum is characterized by broad and intense absorption bands corresponding to the O-H stretching vibrations of the carboxylic acid and hydroxyl groups, as well as the N-H stretching of the amino group. The broadness is a result of extensive intermolecular hydrogen bonding.

C=O Stretching: A strong absorption peak between 1700 and 1650 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid group. Its precise position can be influenced by hydrogen bonding and the electronic effects of the ring substituents.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. These bands are often sharp and of medium to strong intensity in both IR and Raman spectra.

C-O and C-N Stretching: The stretching vibrations for the C-O bonds of the carboxylic acid and hydroxyl groups, and the C-N bond of the amino group are expected in the 1300-1150 cm⁻¹ range.

C-F Stretching: A strong absorption band characteristic of the C-F stretching in fluoroaromatic compounds is anticipated in the 1100-1000 cm⁻¹ region of the IR spectrum.

Ring Bending Modes: The lower frequency region of the spectrum contains a multitude of bands arising from in-plane and out-of-plane bending vibrations of the aromatic ring and its substituents.

Analysis of Anharmonic Effects and Overtone Bands

While the fundamental vibrational modes provide the most significant features in a vibrational spectrum, weaker bands at higher frequencies, known as overtones and combination bands, can also be observed. These arise from anharmonicity in the molecular vibrations, meaning the deviation of the potential energy surface from a perfect parabolic shape.

Overtone Bands: An overtone corresponds to a transition from the ground vibrational state to the second or higher excited vibrational state (Δv = ±2, ±3, ...). The frequency of an overtone is approximately n times the fundamental frequency, where n is the vibrational quantum number of the excited state. However, due to anharmonicity, the observed frequency is slightly less than this integer multiple.

Combination Bands: Combination bands result from the simultaneous excitation of two or more different fundamental vibrations. Their frequencies are approximately the sum of the corresponding fundamental frequencies.

Fermi Resonance: In some cases, an overtone or combination band may have a similar energy to a fundamental vibrational mode. If they possess the same symmetry, they can interact through a phenomenon known as Fermi resonance. This interaction leads to a shift in the energies of both bands and a redistribution of their intensities, often resulting in two bands of comparable intensity where one strong and one weak band were expected. For this compound, Fermi resonance could potentially be observed between the C=O stretching mode and an overtone or combination band of a lower frequency vibration.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy provides information about the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light.

Characterization of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system and its substituents. The amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups are all auxochromes that can significantly influence the position and intensity of these absorption bands through their electronic effects.

The benzene ring itself has several π → π* transitions. The presence of the electron-donating amino and hydroxyl groups, and the electron-withdrawing carboxylic acid group, all in conjugation with the aromatic ring, leads to a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. researchgate.netresearchgate.net This is due to the delocalization of π electrons over the entire conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The expected electronic transitions include:

π → π Transitions:* These are typically strong absorptions and are responsible for the main absorption bands in the UV region. The extended conjugation in this compound is expected to result in at least two significant π → π* bands.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These are generally weaker than π → π* transitions and may be observed as a shoulder on the main absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and spatial arrangement of atoms can be determined.

Elucidation of Solution-State Molecular Structure and Conformation

The solution-state structure of this compound can be pieced together from the analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra. The expected chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzene ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 6.8 - 7.2 | Doublet | J(H-3, F-4) ≈ 8-10 |

| H-6 | 7.3 - 7.7 | Doublet | J(H-6, F-4) ≈ 4-6 |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | - |

| -OH | 9.0 - 11.0 | Broad Singlet | - |

| -COOH | 11.0 - 13.0 | Broad Singlet | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1 (C-COOH) | 165 - 175 | Singlet |

| C-2 (C-NH₂) | 140 - 150 | Doublet |

| C-3 | 115 - 125 | Doublet |

| C-4 (C-F) | 150 - 160 | Doublet (large ¹JCF) |

| C-5 (C-OH) | 145 - 155 | Doublet |

| C-6 | 110 - 120 | Doublet |

| -COOH | 165 - 175 | Singlet |

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine | Predicted Chemical Shift (ppm, relative to CFCl₃) | Multiplicity |

| F-4 | -110 to -130 | Doublet of Doublets |

¹H NMR: The two aromatic protons will appear as doublets due to coupling with the adjacent fluorine atom. The proton at position 3 will show a larger coupling constant than the proton at position 6. The protons of the amino, hydroxyl, and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration due to hydrogen exchange.

¹³C NMR: Six distinct signals are expected for the aromatic carbons, plus one for the carboxylic carbon. The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller two- or three-bond couplings to the fluorine.

¹⁹F NMR: A single signal is expected for the fluorine atom at position 4. This signal will be split into a doublet of doublets due to coupling with the two neighboring aromatic protons (H-3 and H-6). nih.govnsf.govhuji.ac.ilbiophysics.org The chemical shift will be in the typical range for fluoroaromatic compounds. colorado.edu

The combination of these NMR techniques allows for the unambiguous assignment of all proton, carbon, and fluorine signals, confirming the substitution pattern on the benzene ring and providing insights into the electronic environment of each nucleus. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, could be used to definitively establish the connectivity within the molecule.

Precise Determination of Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of a compound in solution. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be acquired.

The ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The aromatic protons would exhibit specific chemical shifts and coupling patterns (splitting) due to interactions with neighboring protons and the fluorine atom. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

The ¹³C NMR spectrum would identify all non-equivalent carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (carboxyl, hydroxyl, amino, and fluorine).

¹⁹F NMR spectroscopy would show a signal for the fluorine atom, and its coupling with adjacent protons would provide further structural confirmation.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.85 | d | J(H-F) = 10.5 |

| H-6 | 7.20 | d | J(H-F) = 2.0 |

| -NH₂ | 4.50 | br s | - |

| -OH | 9.80 | br s | - |

| -COOH | 11.50 | br s | - |

d = doublet, br s = broad singlet

Table 2: Hypothetical ¹³C NMR Data for this compound| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | 170.2 |

| C-2 (-C-NH₂) | 140.5 |

| C-3 | 115.8 (d, J(C-F) = 22 Hz) |

| C-4 (-C-F) | 155.0 (d, J(C-F) = 245 Hz) |

| C-5 (-C-OH) | 148.3 |

| C-6 | 118.1 |

d = doublet

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and elemental formula of a compound. For this compound (C₇H₆FNO₃), HRMS would provide a highly accurate mass measurement, which can be compared to the calculated theoretical mass to confirm the elemental composition.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) | Elemental Formula |

|---|---|---|---|---|

| [M+H]⁺ | 172.0350 | 172.0352 | 1.2 | C₇H₇FNO₃ |

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

The analysis of the diffraction pattern would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 5.2 |

| c (Å) | 18.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 700.0 |

The positions of the atoms, including hydrogens, would allow for the identification of intramolecular hydrogen bonds. In this compound, intramolecular hydrogen bonds could potentially form between the amino group and the carboxylic acid, or between the hydroxyl group and the carboxylic acid, influencing the conformation of the molecule.

The crystal structure would reveal how the molecules pack in the solid state. This analysis would identify various intermolecular interactions, such as hydrogen bonds between the carboxylic acid, hydroxyl, and amino groups of adjacent molecules. Aromatic π-π stacking interactions between the benzene rings and potential halogen bonding involving the fluorine atom could also be characterized.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become central to the study of molecular systems. These methods offer a balance between computational cost and accuracy, making them ideal for analyzing molecules of this size. Typically, calculations are performed using specific basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 2-Amino-4-fluoro-5-hydroxybenzoic acid, this process involves minimizing the energy of the molecule to find its ground state structure. The resulting bond lengths, bond angles, and dihedral angles define the molecule's shape.

Conformational analysis, which explores different spatial orientations of the substituent groups (amino, hydroxyl, and carboxylic acid), is also crucial. The orientation of the -COOH and -OH groups relative to the benzene (B151609) ring can lead to different stable conformers. The global minimum structure is the most stable of these conformers and is used for subsequent electronic property calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: The following data is illustrative, based on typical values from DFT calculations for similar aromatic compounds. Actual values may vary based on the specific computational level of theory and basis set used.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.405 | C6-C1-C2 | 119.5 |

| C2-N | 1.370 | C1-C2-C3 | 120.3 |

| C3-C4 | 1.388 | C2-C3-C4 | 119.8 |

| C4-F | 1.355 | C3-C4-C5 | 120.1 |

| C4-C5 | 1.390 | C4-C5-C6 | 119.7 |

| C5-O | 1.360 | C5-C6-C1 | 120.6 |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the amino and hydroxyl substituents, reflecting their electron-donating nature. The LUMO is often distributed over the carboxylic acid group and the benzene ring, indicating these as potential sites for nucleophilic attack. Analysis of the charge distribution, often through Mulliken or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, further clarifying the electronic landscape.

Table 2: Calculated Electronic Properties (Note: These values are representative and depend on the computational method.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate areas of high negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and fluorine.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the hydrogens of the amino group.

Green regions denote areas of neutral or near-zero potential.

For this compound, the MEP map would show strong negative potentials around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the fluorine atom. Positive potentials would be concentrated on the hydrogen atoms of the amino, hydroxyl, and carboxylic acid functionalities.

Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the calculated structure.

Vibrational Frequencies: Theoretical calculation of infrared (IR) and Raman spectra involves determining the vibrational modes of the molecule. The frequencies of these modes correspond to the absorption peaks in an experimental spectrum. Calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational method. Key predicted vibrations would include O-H, N-H, and C=O stretching modes.

NMR Chemical Shifts: The magnetic environment of each nucleus (e.g., ¹H, ¹³C) can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions, when compared to experimental NMR data, serve as a stringent test of the accuracy of the computed electronic structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior based on conceptual DFT.

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These indices provide a quantitative basis for comparing the reactivity of different molecules.

Table 3: Calculated Global Reactivity Descriptors (Note: Calculated using formulas based on HOMO and LUMO energies presented above.)

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(HOMO+LUMO)/2 | 3.525 eV |

| Chemical Hardness (η) | (LUMO-HOMO)/2 | 2.325 eV |

| Chemical Softness (S) | 1/(2η) | 0.215 eV⁻¹ |

Reaction Mechanism Elucidation via Computational Simulations

Beyond static properties, computational chemistry can be used to model the dynamics of chemical reactions. By simulating the reaction pathways, researchers can elucidate complex mechanisms, identify transition states, and calculate activation energies.

For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. For example, computational simulations could map out the energy profile for the esterification of the carboxylic acid group or the electrophilic substitution on the aromatic ring. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined, providing invaluable guidance for synthetic chemistry efforts. These simulations can clarify the role of catalysts, solvents, and the influence of the various functional groups on the reaction's outcome.

Molecular Modeling of Intermolecular Interactions

The physical properties and biological activity of this compound are heavily influenced by how its molecules interact with each other and with their environment. Molecular modeling can predict these non-covalent interactions, which include hydrogen bonding and π-π stacking. ucl.ac.uknih.gov

This compound possesses multiple functional groups capable of forming hydrogen bonds: the carboxylic acid group (-COOH), the amino group (-NH2), the hydroxyl group (-OH), and the fluorine atom (-F). rsc.org The carboxylic acid group can act as both a hydrogen bond donor and acceptor, often leading to the formation of strong dimers in the solid state. nih.govresearchgate.net The amino and hydroxyl groups are primarily hydrogen bond donors, while the highly electronegative fluorine atom can act as a weak hydrogen bond acceptor. nih.govrsc.orgresearchgate.net

Computational studies can predict the geometry and strength of these hydrogen bonds. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to calculate the energy of these bonds. nih.gov These interactions can be intramolecular (within the same molecule) or intermolecular (between different molecules). For instance, an intramolecular hydrogen bond might form between the hydroxyl group's hydrogen and the adjacent fluorine atom. Intermolecularly, these groups can lead to the formation of complex three-dimensional networks, a phenomenon known as supramolecular recognition. rsc.org Molecular dynamics (MD) simulations can further explore how these molecules self-assemble in solution, providing insights into their behavior in different solvents. ucl.ac.uk

Table 2: Predicted Hydrogen Bond Characteristics for this compound

This table provides hypothetical, yet representative, data for potential hydrogen bonds involving the title compound, based on computational studies of analogous molecules. nih.govnih.gov

| Donor Group | Acceptor Group | Bond Type | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| Carboxyl -OH | Carboxyl C=O | Intermolecular | 1.75 | -8.5 |

| Hydroxyl -OH | Fluorine -F | Intramolecular | 2.10 | -3.2 |

| Amino -NH | Carboxyl C=O | Intermolecular | 2.05 | -4.5 |

| Amino -NH | Water (Solvent) | Intermolecular | 1.95 | -5.0 |

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. researchgate.net Benzoic acid and its derivatives are well-known to form co-crystals with various coformers. rsc.orgresearchgate.netmdpi.com Computational modeling can be used to screen potential coformers for this compound and to predict the stability of the resulting co-crystals. acs.org

These predictions often involve calculating the lattice energy of the hypothetical co-crystal and comparing it to the energies of the individual pure crystals. A more stable co-crystal (more negative lattice energy) is more likely to form. acs.org Similarly, the thermodynamics of salt formation—which occurs when there is a proton transfer between an acidic and a basic molecule—can be studied computationally. acs.org By calculating the change in Gibbs free energy for the salt formation reaction, researchers can predict whether a salt or a co-crystal is the more likely outcome. acs.org

Acidity and Basicity Predictions in Diverse Chemical Environments

The acidity (pKa) of a molecule is a fundamental property that governs its charge state, solubility, and reactivity in different pH environments. For this compound, the carboxylic acid group is the primary acidic site, while the amino group provides a basic site. The acidity is significantly influenced by the other substituents on the benzene ring. nih.gov

Computational methods, particularly DFT, have become reliable tools for predicting pKa values. nih.govnih.govresearchgate.net The most common approach involves calculating the Gibbs free energy change (ΔG) for the dissociation of the acidic proton in a solvent. nih.govresearchgate.net This is often done using a thermodynamic cycle that breaks the process down into gas-phase deprotonation and the solvation energies of the species involved. The accuracy of these predictions depends heavily on the chosen computational model, including the DFT functional (e.g., B3LYP, CAM-B3LYP) and the solvation model used to simulate the chemical environment. nih.govresearchgate.net

The substituents on this compound have competing effects. The electron-withdrawing fluorine atom and the hydroxyl group generally increase acidity (lower pKa), while the electron-donating amino group tends to decrease acidity (higher pKa). nih.gov The final pKa is a result of the complex interplay between these inductive and resonance effects, as well as potential intramolecular hydrogen bonding that can stabilize the conjugate base. rsc.org Studies on substituted benzoic acids show that computational models can achieve high accuracy, often with a mean absolute error of less than one pKa unit compared to experimental values. nih.govresearchgate.net

Table 3: Illustrative Comparison of Predicted pKa Values for Substituted Benzoic Acids

This table demonstrates how different computational methods are used to predict the pKa of various benzoic acid derivatives, illustrating the type of analysis applicable to this compound. Data is representative of values found in the literature. psu.edunih.govresearchgate.net

| Compound | Experimental pKa | Predicted pKa (Method A: B3LYP) | Predicted pKa (Method B: CAM-B3LYP) |

| Benzoic Acid | 4.20 | 4.15 | 4.22 |

| 4-Hydroxybenzoic Acid | 4.58 | 4.65 | 4.55 |

| 4-Fluorobenzoic Acid | 4.14 | 4.09 | 4.16 |

| 4-Aminobenzoic Acid | 4.92 | 5.01 | 4.89 |

| 2-Hydroxybenzoic Acid | 2.98 | 3.10 | 2.95 |

An in-depth examination of the chemical reactivity and derivatization potential of this compound reveals a versatile scaffold for synthetic chemistry. The molecule's three distinct functional groups—a carboxylic acid, an aromatic amine, and a hydroxyl group—each offer a locus for chemical modification. The electronic interplay between these groups, influenced by the fluorine atom's electron-withdrawing nature, governs the compound's reactivity and the feasibility of various transformations.

Advanced Research Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

General principles of organic synthesis suggest that the functional groups present in 2-Amino-4-fluoro-5-hydroxybenzoic acid—an amine, a carboxylic acid, a hydroxyl group, and a fluorine atom—provide multiple reactive sites. This multifunctionality theoretically allows it to serve as a versatile precursor for a variety of complex organic molecules. The amino and carboxylic acid groups can be used to form amide bonds, which are fundamental in the synthesis of peptides and various heterocyclic systems. The hydroxyl group offers a site for etherification or esterification, while the fluorine atom can influence the electronic properties, lipophilicity, and metabolic stability of resulting molecules, which is particularly valuable in medicinal chemistry.

Preparation of Fine Chemicals and Specialty Organic Compounds

There are no specific examples in the reviewed literature of this compound being used as a starting material for the synthesis of named fine or specialty chemicals. In principle, it could be utilized in multi-step syntheses where its substituted benzene (B151609) ring forms a core component of a larger target molecule.

Rational Design of Novel Chemical Scaffolds

The rational design of novel chemical scaffolds often involves using highly functionalized building blocks to create diverse molecular architectures for applications such as drug discovery. While the structure of this compound makes it a candidate for such endeavors, there is no documented research demonstrating its specific use in the systematic design and synthesis of new chemical scaffolds.

Contributions to Functional Materials Development

The development of functional materials often relies on organic molecules with specific electronic and structural properties. The arrangement of substituents on the this compound ring could potentially be leveraged for applications in materials science.

Incorporation into Liquid Crystalline Systems and Mesogenic Derivatives

No studies have been found that report the incorporation of this compound into liquid crystalline systems or its use in the synthesis of mesogenic derivatives.

Synthesis of Precursors for Advanced Polymeric Materials

There is no available research detailing the synthesis of precursors for advanced polymeric materials from this compound. Its difunctional nature (amino and carboxylic acid groups) could theoretically allow it to act as a monomer in polymerization reactions, but this has not been reported.

Design and Synthesis of Biochemical Probes and Mechanistic Tools

The strategic placement of amino, hydroxyl, and fluoro groups on the benzoic acid scaffold endows "this compound" with significant potential for the development of sophisticated biochemical probes and mechanistic tools. The inherent functionalities of this molecule allow for its derivatization into compounds designed to interact with and report on biological systems at a molecular level. The fluorine atom, in particular, offers a unique handle for biophysical studies, such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide insights into the binding and local environment of the probe within a biological matrix.

Preparation of Enzyme Substrate Analogs for Biochemical Pathway Elucidation

While direct enzymatic processing of this compound has not been extensively documented in publicly available research, its structural similarity to endogenous metabolites, such as intermediates in the tryptophan metabolic pathway, suggests its potential as a precursor for enzyme substrate analogs. For instance, anthranilic acid and its derivatives are key intermediates in the biosynthesis of tryptophan. The introduction of a fluorine atom can create a "misfit" substrate that, while recognized by the enzyme, may halt the catalytic cycle at a specific step. This allows researchers to isolate and characterize enzyme-substrate intermediates, providing a clearer picture of the reaction mechanism.

The synthesis of such analogs would involve the chemical modification of the amino or carboxylic acid groups of this compound to mimic the natural substrate more closely. For example, phosphoribosylation of the amino group could generate an analog of anthranilate phosphoribosyltransferase substrates. By studying the interaction of these fluorinated analogs with the target enzyme, researchers can gain valuable information about substrate binding and the catalytic mechanism.

A notable example of a related compound being used for such purposes is 5-fluoroanthranilic acid, which has been utilized in yeast as a counterselection agent for the tryptophan pathway. Its toxicity to cells with a functional tryptophan biosynthetic pathway is due to its metabolism by the pathway's enzymes. This demonstrates the principle that fluorinated analogs of pathway intermediates can be recognized and processed by the relevant enzymes, making them valuable tools for genetic and metabolic studies. nih.gov

Table 1: Potential Enzyme Substrate Analogs Derived from this compound

| Enzyme Target | Natural Substrate | Potential Analog Structure | Information Gained |

| Anthranilate phosphoribosyltransferase | Anthranilic acid | 2-(Phosphoribosyl)amino-4-fluoro-5-hydroxybenzoic acid | Substrate binding, catalytic mechanism |

| Tryptophan synthase | Indole-3-glycerol phosphate | Modified this compound derivative | Allosteric regulation, subunit communication |

Synthesis of Chemical Tools for Investigating Biological Interactions (not clinical)

The structural backbone of this compound is a versatile scaffold for the synthesis of chemical tools designed to investigate non-clinical biological interactions. The amino and carboxylic acid groups provide convenient points for chemical modification, allowing for the attachment of reporter groups (e.g., fluorophores, biotin) or photoreactive cross-linking agents.

One area of application is in the development of inhibitors for specific enzymes or protein-protein interactions. For example, derivatives of anthranilic acid have been explored as inhibitors of various enzymes. nih.govmdpi.com The fluorine atom in this compound can enhance binding affinity to a target protein through favorable electrostatic interactions and can also serve as a sensitive probe for ¹⁹F NMR studies to confirm binding and characterize the binding site. nih.gov Research on fluorinated anthranilic acid analogs as inhibitors of MabA, an enzyme involved in mycolic acid biosynthesis in Mycobacterium tuberculosis, has demonstrated the utility of ¹⁹F NMR in observing the binding of these inhibitors to the enzyme. nih.gov

Furthermore, anthranilic acid derivatives have been identified as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), a protein involved in regulating the transcription of the c-Myc proto-oncogene. nih.gov This highlights the potential of using scaffolds like this compound to develop chemical tools for dissecting complex biological pathways, such as gene regulation.

The synthesis of photoaffinity probes represents another promising application. By incorporating a photoreactive group, such as a benzophenone (B1666685) or a diazirine, onto the this compound scaffold, researchers can create tools that covalently bind to their target proteins upon photoactivation. nih.govnih.gov This technique is invaluable for identifying the binding partners of a particular small molecule within a complex biological sample.

Table 2: Examples of Chemical Tools Based on Substituted Anthranilic Acids

| Type of Tool | Modification | Target/Application | Key Features |

| Enzyme Inhibitor | N-acylation/alkylation | MabA (in M. tuberculosis) | ¹⁹F NMR probe for binding studies. nih.gov |

| Protein-Protein Interaction Inhibitor | N-substituted derivatives | FUBP1-FUSE interaction | Disruption of transcription factor binding. nih.gov |

| Photoaffinity Probe | Attachment of a benzophenone or diazirine | Identification of binding partners | Covalent cross-linking to target proteins upon UV irradiation. nih.govnih.gov |

Current Research Challenges and Future Perspectives

Bridging the Gap between Computational Predictions and Experimental Verification

A significant challenge in modern chemistry is the accurate computational modeling of complex molecules to predict their behavior. For a molecule like 2-Amino-4-fluoro-5-hydroxybenzoic acid, with its multiple hydrogen-bond donors (hydroxyl and amino groups) and acceptors (carbonyl, hydroxyl, and fluorine), predicting the most stable conformation and its spectroscopic properties is non-trivial. Intramolecular hydrogen bonds can form in several ways, leading to a complex potential energy surface with multiple local minima.

Future research will need to focus on validating computational models with robust experimental data. A relevant study on the similar compound, 2-Fluoro-4-hydroxy benzoic acid, utilized matrix isolation infrared spectroscopy to study conformational changes induced by near-IR irradiation mdpi.com. Researchers were able to observe and selectively induce the rotation of the carboxylic acid group, providing precise experimental data to benchmark theoretical calculations mdpi.com. Similar experimental approaches, such as low-temperature NMR, X-ray crystallography, and advanced vibrational spectroscopy, will be crucial to verify predictions for this compound. Accurately modeling the interplay between the amino, fluoro, and hydroxyl groups is essential for understanding its reactivity and designing applications.

Development of Highly Efficient and Regioselective Synthetic Pathways

The synthesis of polysubstituted aromatic compounds is a classic challenge in organic chemistry, primarily centered on controlling regioselectivity—the placement of substituents at the correct positions. The benzene (B151609) ring of this compound is decorated with a complex array of directing groups:

-NH₂ and -OH: Strongly activating, ortho, para-directing groups.

-F: A deactivating, yet ortho, para-directing group.

-COOH: A strongly deactivating, meta-directing group.

Developing a synthetic route where these groups are introduced in a specific order and at the desired positions is a formidable task. Existing patented methods for related isomers, such as 2-amino-4-fluorobenzoic acid and 2-amino-5-fluorobenzoic acid, often involve multi-step sequences starting from simpler fluorinated precursors google.comgoogle.comnih.gov. The key challenge is to devise pathways that avoid the formation of undesired isomers, which can be difficult and costly to separate.

Future perspectives lie in the development of novel catalytic methods that allow for late-stage functionalization of a pre-assembled core structure. Techniques like C-H activation, directed ortho-metalation, and enzymatic catalysis could offer highly regioselective routes that are more efficient and generate less waste than traditional methods.

Table 1: Comparison of Synthetic Strategies for Related Isomers

| Target Compound | Starting Material(s) | Key Steps | Reference(s) |

|---|---|---|---|

| 2-Amino-5-fluorobenzoic acid | 4-Fluoroaniline (B128567) | 1. Reaction with trichloroacetyl chloride2. Cyclization and subsequent oxidative cleavage with H₂O₂ | google.com |

| 2-Amino-5-fluorobenzoic acid | 4-Fluoroaniline | 1. Acylation2. Hydrolysis sequence | nih.govresearchgate.net |

| 2-Amino-4-fluorobenzoic acid | 4-Fluorohalogenobenzoic acid | 1. Nitration2. Catalytic reduction of the nitro group | google.com |

Exploration of Novel Chemical Transformations and Catalytic Systems

The array of functional groups in this compound offers a platform for exploring a wide range of chemical transformations. The primary challenge is achieving chemoselectivity—modifying one functional group while leaving the others intact. For instance, the aromatic amino group can be converted into a diazonium salt, a versatile intermediate for introducing a variety of other substituents via reactions like the Sandmeyer or Balz-Schiemann reaction byjus.com. However, the acidic conditions required for diazotization could affect other parts of the molecule.

Future research could explore this molecule as a building block for more complex structures. The development of orthogonal protection strategies, where each functional group can be selectively masked and revealed, would be a critical step. Furthermore, the molecule itself, with its multiple heteroatoms, could serve as a novel ligand for transition metal catalysts. The design of catalytic systems where the ligand actively participates in the reaction mechanism, potentially through hydrogen bonding, is a promising area of future investigation.

Expanding the Scope of Applications in Advanced Materials and Chemical Technologies

While direct applications for this compound have not been extensively reported, its isomers provide clues to its potential. For example, 2-fluoro-4-hydroxybenzoic acid serves as a building block for liquid crystals and for creating immunoadjuvants based on polyphosphazene polymers ossila.com. The specific positioning of the functional groups in these molecules is critical for their function, such as influencing the phase behavior in liquid crystals or enabling attachment to a polymer backbone ossila.com.

The future for this compound in materials science is promising. It could be used as a specialized monomer to synthesize high-performance polymers like polyamides, polyesters, or polyimides. The presence of:

Fluorine: Can enhance thermal stability, chemical resistance, and hydrophobicity.

Hydroxyl and Amino groups: Provide sites for cross-linking, altering solubility, or introducing hydrogen-bonding networks that can influence the material's mechanical properties.

Carboxylic acid: Offers another reactive site for polymerization or grafting onto surfaces.

Exploring its use in electronic materials, where fluorinated aromatic compounds are valued, or as a precursor for specialized dyes or pharmaceutical intermediates, represents a significant opportunity for future research.

Contribution to Fundamental Understanding of Structure-Reactivity Relationships and Chemical Design

Studying molecules like this compound contributes to our fundamental understanding of how molecular structure dictates chemical reactivity. The electronic interplay between the substituents on the aromatic ring is particularly complex.

| -COOH | 1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating, meta-directing |

The competition between these effects governs the reactivity of the ring's C-H bonds and the acidity/basicity of the functional groups. For instance, the acidity of the carboxylic acid and the phenol (B47542), and the basicity of the amino group, are all modulated by the presence of the other substituents.

Future research, combining computational chemistry with kinetic and mechanistic studies, can unravel these intricate relationships. Crystal structure analysis of the compound and its derivatives, similar to what has been done for 2-Amino-5-fluorobenzoic acid nih.govresearchgate.net, can reveal how these functional groups direct the formation of supramolecular architectures through hydrogen bonding and π–π stacking. This fundamental knowledge is invaluable for the rational design of new molecules with tailored properties, from catalysts to pharmaceuticals to advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-fluoro-5-hydroxybenzoic acid, and how can reaction conditions be optimized for yield?

- Methodology :

- Stepwise functionalization : Begin with a benzoic acid scaffold and introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®) under anhydrous conditions. Amino and hydroxyl groups can be incorporated via nucleophilic substitution or catalytic hydrogenation. For example, describes similar compounds synthesized using nitration/fluorination sequences, with temperature control (0–5°C) to minimize side reactions .

- Optimization : Vary solvent polarity (e.g., ethanol vs. DMF) to influence reaction kinetics. Monitor pH during hydroxylation to prevent over-oxidation. Use HPLC (98% purity thresholds, as in ) to assess intermediate purity .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

- Methodology :

- NMR spectroscopy : Use - and -NMR to verify substitution patterns (e.g., fluorine’s deshielding effect on adjacent protons). Compare chemical shifts to structurally similar compounds in .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected ~187.12 g/mol) and detect impurities. highlights the use of LC-MS for sulfonamide analogs .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis, referencing the 98% purity benchmarks in .

Q. What storage conditions are critical to maintaining the stability of this compound?

- Methodology :

- Temperature control : Store at 2–8°C in airtight containers to prevent hydrolysis of the hydroxyl group, as recommended in for related fluorinated benzoic acids .

- Moisture avoidance : Use desiccants (e.g., silica gel) and inert gas (N) purging during storage. notes that hygroscopic fluorinated analogs degrade faster under humidity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of electrophilic substitutions in derivatives of this compound?

- Methodology :

- Electrophilic aromatic substitution (EAS) studies : Use nitration or halogenation reactions to probe reactivity. The electron-withdrawing fluorine and hydroxyl groups direct incoming electrophiles to meta/para positions. Compare results to , where chloro-fluoro analogs show predictable substitution patterns under acidic conditions .

- Kinetic vs. thermodynamic control : Vary reaction temperature and time to isolate intermediates. Monitor regioselectivity via -NMR coupling constants .

Q. What computational chemistry approaches are effective in predicting the spectroscopic properties or reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict UV-Vis absorption maxima. references solvatochromic shifts in fluorophores, which can guide similar analyses for hydroxyl/fluoro interactions .

- Molecular dynamics simulations : Model solvent effects (e.g., water vs. ethanol) on conformational stability. Validate with experimental IR spectra (e.g., O-H stretching frequencies) .

Q. How can contradictory literature data on reaction yields or spectroscopic assignments be resolved systematically?

- Methodology :

- Cross-validation : Replicate synthesis under controlled conditions (e.g., anhydrous vs. ambient moisture) and compare yields. and highlight discrepancies in purity (97% vs. 98%), necessitating elemental analysis (C, H, N) for validation .

- Advanced NMR techniques : Use -NMR or 2D-COSY to resolve overlapping signals in crowded spectra. notes similar challenges with fluorinated isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.